1-(5-Bromo-2-pyridyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
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Overview
Description
Hydrogen iodide, also known as HI-242, is a diatomic molecule and a hydrogen halide. It is a colorless gas under standard conditions and is highly soluble in water, forming hydroiodic acid. Hydrogen iodide is widely used in organic and inorganic synthesis as a primary source of iodine and as a reducing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogen iodide can be synthesized through several methods:
Direct Synthesis: Hydrogen gas reacts with iodine gas at elevated temperatures (around 300°C) in the presence of a catalyst such as platinum or rhodium. [ \text{H}_2 + \text{I}_2 \rightarrow 2\text{HI} ]
Reduction of Iodine: Iodine can be reduced by hydrogen sulfide or hydrazine in an aqueous solution. [ \text{I}_2 + \text{H}_2\text{S} \rightarrow 2\text{HI} + \text{S} ]
Reaction with Phosphorus: Iodine reacts with red phosphorus and water to produce hydrogen iodide. [ \text{I}_2 + \text{P} + \text{H}_2\text{O} \rightarrow \text{HI} + \text{H}_3\text{PO}_4 ]
Industrial Production Methods
In industrial settings, hydrogen iodide is typically produced by the reaction of iodine with hydrogen gas at high temperatures in the presence of a catalyst. This method ensures a high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Hydrogen iodide undergoes various types of chemical reactions, including:
Oxidation: Hydrogen iodide can be oxidized to iodine by strong oxidizing agents such as potassium permanganate or chlorine. [ 2\text{HI} + \text{Cl}_2 \rightarrow 2\text{HCl} + \text{I}_2 ]
Reduction: Hydrogen iodide acts as a reducing agent and can reduce metal oxides to metals. [ \text{CuO} + 2\text{HI} \rightarrow \text{Cu} + \text{I}_2 + \text{H}_2\text{O} ]
Substitution: Hydrogen iodide can participate in substitution reactions with organic compounds, replacing other halogens or functional groups. [ \text{R-Cl} + \text{HI} \rightarrow \text{R-I} + \text{HCl} ]
Common Reagents and Conditions
Common reagents used in reactions with hydrogen iodide include chlorine, potassium permanganate, and various metal oxides. Reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure desired outcomes.
Major Products Formed
The major products formed from reactions involving hydrogen iodide include iodine, hydrogen chloride, and various iodinated organic compounds.
Scientific Research Applications
Hydrogen iodide has numerous applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis and as a source of iodine in various chemical reactions.
Biology: Hydrogen iodide is used in the preparation of iodinated compounds, which are essential in biological research and medical diagnostics.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in the production of radiopharmaceuticals.
Industry: Hydrogen iodide is used in the manufacturing of acetic acid, as well as in the production of various iodinated compounds used in industrial processes.
Mechanism of Action
Hydrogen iodide exerts its effects primarily through its ability to donate iodine atoms and act as a reducing agent. It interacts with molecular targets by breaking bonds and forming new ones, facilitating various chemical transformations. The pathways involved include electron transfer and bond dissociation processes.
Comparison with Similar Compounds
Hydrogen iodide can be compared with other hydrogen halides such as hydrogen fluoride, hydrogen chloride, and hydrogen bromide. While all these compounds share similar properties, hydrogen iodide is unique due to its higher solubility in water and its strong reducing properties. The similar compounds include:
- Hydrogen fluoride (HF)
- Hydrogen chloride (HCl)
- Hydrogen bromide (HBr)
Hydrogen iodide stands out due to its ability to form highly concentrated aqueous solutions and its effectiveness as a reducing agent in various chemical reactions.
Properties
Molecular Formula |
C14H13BrFN3S |
---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-(4-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C14H13BrFN3S/c15-11-3-6-13(18-9-11)19-14(20)17-8-7-10-1-4-12(16)5-2-10/h1-6,9H,7-8H2,(H2,17,18,19,20) |
InChI Key |
SDMLMNPOMWSLBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NC2=NC=C(C=C2)Br)F |
Origin of Product |
United States |
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